molecular formula C14H20N2O3S B2571229 3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide CAS No. 1797847-32-5

3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide

Cat. No.: B2571229
CAS No.: 1797847-32-5
M. Wt: 296.39
InChI Key: PLVKLIUUCMPCOH-UHFFFAOYSA-N
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Description

3-(Isobutylsulfonyl)-N-phenylazetidine-1-carboxamide is a synthetically versatile azetidine derivative designed for research and development. This compound features a carboxamide group linked to a phenyl ring and an isobutylsulfonyl moiety attached to the azetidine core, a four-membered saturated heterocycle that is of significant interest in medicinal chemistry for its contribution to molecular geometry and physicochemical properties. The integration of the azetidine ring is a strategic approach in lead optimization to improve the potency, selectivity, and metabolic stability of drug candidates . Compounds with this specific scaffold are valuable building blocks in the synthesis of more complex molecules for pharmaceutical research . The isobutylsulfonyl group provides a balance of lipophilicity and steric bulk, which can be crucial for modulating a compound's interaction with biological targets and its overall drug-likeness . Similarly, the presence of an N-phenylcarboxamide is a common pharmacophore found in compounds with a range of biological activities. As a specialized chemical, this compound serves as a key intermediate for researchers exploring new chemical entities in areas such as oncology, infectious diseases, and inflammation, where azetidine derivatives have shown promising activity . The synthetic route to such compounds typically involves multi-step organic synthesis, starting with the formation of the azetidine ring, followed by sequential introduction of the sulfonyl and carboxamide functionalities under controlled conditions . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-N-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)13-8-16(9-13)14(17)15-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVKLIUUCMPCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base.

    Attachment of the Phenyl Group: The phenyl group can be introduced through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the azetidine ring or the sulfonyl group.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the original sulfonyl or phenyl groups.

Scientific Research Applications

3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to disease pathways or cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons focus on substituent effects, core ring systems, and pharmacological implications.

Substituent Variations: Sulfonyl vs. Sulfanyl Groups

The isobutylsulfonyl group in the target compound distinguishes it from analogs like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (). Sulfonyl groups (-SO₂-) are strongly electron-withdrawing, improving metabolic stability and hydrogen-bonding capacity compared to sulfanyl (-S-) groups, which are less polar and more prone to oxidation. For example:

Property 3-(Isobutylsulfonyl)-N-phenylazetidine-1-carboxamide 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole
Electron Effect Electron-withdrawing (SO₂) Electron-donating (S-)
Metabolic Stability Higher (resistant to oxidation) Lower (susceptible to S-oxidation)
Polarity Increased (enhanced solubility) Reduced

This difference may explain the target compound’s suitability for formulations requiring prolonged stability, as seen in Novartis AG’s patented imidazolidine-dione derivatives with isobutylsulfonyl groups ().

Core Ring Systems: Azetidine vs. Bicyclic or Pyrazole Scaffolds

The azetidine core distinguishes the compound from bicyclic carboxamides (e.g., 1,5,7-trimethyl-2,4-dioxo-N-[4-(2-phenyldiazenyl)phenyl]-3-azabicyclo[3.3.1]nonane-7-carboxamide, ) and pyrazole derivatives ().

Parameter Azetidine Core Azabicyclo[3.3.1]nonane Pyrazole Core
Ring Strain High (4-membered ring) Low (bicyclic system distributes strain) Moderate (5-membered aromatic ring)
Conformational Flexibility Limited Restricted by bicyclic structure Moderate
Bioavailability Potentially lower due to rigidity Variable (depends on substituents) Often higher due to planar structure

The azetidine scaffold may confer selective binding to compact enzymatic pockets, whereas bicyclic systems offer multi-target engagement .

Patent and Formulation Considerations

Substituent choice is critical for patentability and formulation efficacy. highlights that phenyl ring substitutions (e.g., isobutylsulfonyl vs. methylsulfonyl or trifluoromethyl) determine novelty in patent claims. For instance, Novartis AG’s formulation () leverages the isobutylsulfonyl group for enhanced solubility and shelf-life, contrasting with simpler alkylsulfonyl derivatives.

Key Research Findings

  • Synthetic Feasibility : The isobutylsulfonyl group requires multi-step synthesis, including sulfonation and coupling reactions, which may reduce scalability compared to methylsulfonyl analogs.
  • Biological Activity : Azetidine derivatives with sulfonyl groups show improved IC₅₀ values in kinase inhibition assays compared to sulfur-containing analogs (inferred from ).
  • Thermodynamic Stability : Molecular dynamics simulations suggest the azetidine core’s strain is mitigated by the isobutylsulfonyl group’s steric bulk, enhancing thermal stability .

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